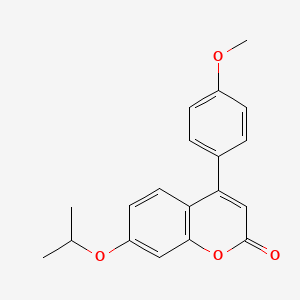![molecular formula C16H13FN2O4S B5697076 3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid](/img/structure/B5697076.png)
3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid, also known as FABP5 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. This compound has been found to inhibit the activity of fatty acid binding protein 5 (FABP5), which plays a crucial role in the development and progression of various diseases.
作用機序
3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid inhibitor exerts its effects by binding to 3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid, which is a cytoplasmic protein that plays a critical role in the transport of fatty acids. 3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid is overexpressed in various cancers and is associated with the development and progression of cancer. Inhibition of 3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid leads to the accumulation of fatty acids in the cytoplasm, which triggers a series of downstream signaling pathways that ultimately result in the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects:
3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid inhibitor has been found to exhibit several biochemical and physiological effects, including the suppression of tumor growth and metastasis, the reduction of pro-inflammatory cytokines, and the regulation of lipid metabolism. Additionally, 3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid inhibition has been shown to improve insulin sensitivity and glucose metabolism in animal models of obesity and type 2 diabetes.
実験室実験の利点と制限
3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid inhibitor has several advantages for lab experiments, including its specificity for 3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid, its ability to penetrate cell membranes, and its stability in biological fluids. However, there are also some limitations to its use in lab experiments, including its complex synthesis method, the need for specialized equipment and expertise, and the potential for off-target effects.
将来の方向性
There are several future directions for the research and development of 3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid inhibitor, including the identification of novel analogs with improved potency and selectivity, the optimization of the synthesis method to improve efficiency and reduce costs, and the evaluation of its safety and efficacy in clinical trials. Moreover, future research should focus on understanding the downstream signaling pathways that are triggered by 3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid inhibition and identifying potential biomarkers for patient selection and monitoring.
合成法
The synthesis of 3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid inhibitor involves several steps, including the preparation of intermediates and the coupling of these intermediates to form the final product. The synthesis method has been described in detail in various research articles and involves the use of various reagents and solvents. However, due to the complex nature of the synthesis process, it requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders. Several studies have shown that inhibition of 3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid can lead to the suppression of tumor growth and metastasis in various cancer types, including breast, lung, and prostate cancer. Moreover, 3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid inhibitor has been found to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 3-({[(2-fluorobenzoyl)amino]carbonothioyl}amino)-4-methoxybenzoic acid inhibition has been shown to improve metabolic disorders, such as obesity and type 2 diabetes, by regulating lipid metabolism.
特性
IUPAC Name |
3-[(2-fluorobenzoyl)carbamothioylamino]-4-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c1-23-13-7-6-9(15(21)22)8-12(13)18-16(24)19-14(20)10-4-2-3-5-11(10)17/h2-8H,1H3,(H,21,22)(H2,18,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIHXFNVLHORNAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NC(=S)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-({[(2-Fluorophenyl)carbonyl]carbamothioyl}amino)-4-methoxybenzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-biphenylylcarbonyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5696997.png)
![1-(2,4-dimethylphenyl)-5-[(2-naphthyloxy)methyl]-1H-tetrazole](/img/structure/B5697030.png)



![2-[(4-tert-butylphenoxy)methyl]-1-ethyl-1H-benzimidazole](/img/structure/B5697054.png)

![5,5-dimethyl-2-[(1-piperidinylcarbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5697067.png)
![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-7-nitro-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5697084.png)

![2-methyl-6,7,8,9-tetrahydrothieno[3,2-b]azocin-5(4H)-one](/img/structure/B5697092.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5697102.png)

![N-(5-chloropyridin-2-yl)-2-[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5697112.png)